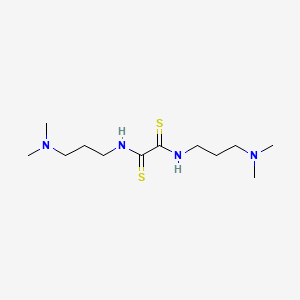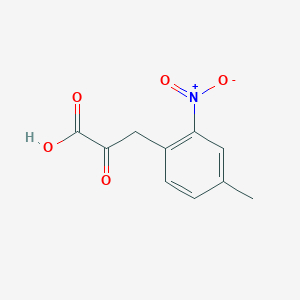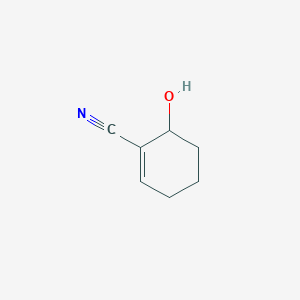![molecular formula C20H28O3 B12004017 (16S)-3-methoxy-13,16-dimethyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol](/img/structure/B12004017.png)
(16S)-3-methoxy-13,16-dimethyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- “(16S)-3-methoxy-13,16-dimethyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol” is a complex organic compound with a fused polycyclic structure.
- It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and contains two fused rings: a phenanthrene ring and a cyclopentane ring.
- The compound’s systematic name indicates its stereochemistry (16S) and the presence of a methoxy group at position 3 and hydroxyl groups at positions 16 and 17.
Métodos De Preparación
Synthetic Routes: One synthetic route involves the palladium-catalyzed annulation between 4,5-dibromo-9-fluorenone and internal alkynes.
Reaction Conditions: The reaction tolerates various substituents on the alkynes and provides moderate yields.
Industrial Production: Industrial-scale production methods are not widely documented, but research continues to explore efficient and scalable routes.
Análisis De Reacciones Químicas
Reactivity: Phenanthrenone derivatives exhibit extended conjugation, planarity, and tunable energy gaps due to their fluorenone and phenanthrene backbones.
Common Reagents: Specific reagents for this compound are not well-established, but typical reactions include oxidation, reduction, and substitution.
Aplicaciones Científicas De Investigación
Chemistry: Phenanthrenone derivatives serve as electron-deficient π-building blocks for developing novel polycyclic aromatic hydrocarbons.
Mecanismo De Acción
- The exact mechanism by which phenanthrenone exerts its effects remains an active area of study. It likely involves interactions with cellular targets and pathways, but detailed information is scarce.
Comparación Con Compuestos Similares
- Phenanthrenone’s uniqueness lies in its combination of fluorenone and phenanthrene features. Similar compounds include other PAHs like anthracene, fluorene, and naphthalene.
Propiedades
Fórmula molecular |
C20H28O3 |
|---|---|
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
(16S)-3-methoxy-13,16-dimethyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol |
InChI |
InChI=1S/C20H28O3/c1-19-9-8-15-14-7-5-13(23-3)10-12(14)4-6-16(15)17(19)11-20(2,22)18(19)21/h5,7,10,15-18,21-22H,4,6,8-9,11H2,1-3H3/t15?,16?,17?,18?,19?,20-/m0/s1 |
Clave InChI |
OOVXZFCPCSVSEM-BROHZWGRSA-N |
SMILES isomérico |
C[C@@]1(CC2C3CCC4=C(C3CCC2(C1O)C)C=CC(=C4)OC)O |
SMILES canónico |
CC12CCC3C(C1CC(C2O)(C)O)CCC4=C3C=CC(=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]dodecanamide](/img/structure/B12003963.png)
![N-[(E)-phenylmethylidene]-N-{4-[(4-{[(E)-phenylmethylidene]amino}phenyl)sulfanyl]phenyl}amine](/img/structure/B12003965.png)



acetonitrile](/img/structure/B12003980.png)
![3-(4-biphenylyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B12003984.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12003997.png)



![4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12004034.png)

